molecular formula C47H62N12O11S2 B1675013 Lodenafil carbonate CAS No. 398507-55-6

Lodenafil carbonate

カタログ番号 B1675013
CAS番号: 398507-55-6
分子量: 1035.2 g/mol
InChIキー: MVYUCRDXZXLFSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lodenafil carbonate is a drug used in trials studying the treatment of Coronaropathy and Erectile Dysfunction . It belongs to a class of drugs called PDE5 inhibitors, which many other erectile dysfunction drugs such as sildenafil, tadalafil, and vardenafil also belong to . It is formulated as a prodrug in the form of the carbonate ester dimer, which breaks down in the body to form two molecules of the active drug lodenafil .


Molecular Structure Analysis

Lodenafil carbonate belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Chemical Reactions Analysis

The photodegradation of Lodenafil carbonate has been studied. Under photodegradation conditions, ion products were detected at m/z 393 (DP-1) and at m/z 377 (DP-2) .


Physical And Chemical Properties Analysis

The molecular formula of Lodenafil carbonate is C47H62N12O11S2 and its molecular weight is 1035.20 .

科学的研究の応用

  • Erectile Dysfunction in Patients with Diabetes

    • Application Summary : Lodenafil Carbonate has been used in the treatment of erectile dysfunction in patients with diabetes . It is an orally active phosphodiesterase type 5 (PDE5) inhibitor .
    • Methods of Application : In a study, patients did not receive any inhibitor of phosphodiesterase 5 for the first 4 weeks. In the following eight weeks, patients received oral Lodenafil Carbonate . They completed the International Index of Erectile Dysfunction (IIEF) questionnaire and answered the Sexual Encounter Profile (SEP) questions 2 and 3 after each intercourse or attempt without or using oral Lodenafil Carbonate 80mg .
    • Results : The study found that Lodenafil Carbonate improves erectile function in patients with diabetes type 2 .
  • Erectile Dysfunction in Outpatients with Schizophrenia and Spectrum

    • Application Summary : Lodenafil Carbonate has been used as an adjunctive medication in the treatment of erectile dysfunction in outpatients with schizophrenia and spectrum .
    • Methods of Application : In a randomized, double-blind, crossover, placebo-controlled trial, Lodenafil and placebo pills were used by the patients for 16 weeks . The measures used to assess sexual dysfunction were Arizona Sexual Experiences Scale (ASEX) and International Index of Erectile Function (IIEF). The Positive and Negative Syndrome Scale (PANSS) and the Quality of Life Scale (QLS) were also used .
    • Results : The study found that both Lodenafil and placebo were effective in the treatment of erectile dysfunction for schizophrenia .
  • Cardiovascular Safety in Patients with Coronaropathy
    • Application Summary : Lodenafil Carbonate has been used in trials studying the treatment of Coronaropathy . It was evaluated for its safety in patients with coronaropathy, particularly in response to physical effort .
    • Methods of Application : In a study, the safety of Lodenafil Carbonate was assessed in patients with coronaropathy. The study evaluated the response of the body, including both heart and respiratory components, facing physical effort, with and without the use of Lodenafil Carbonate 80mg .
    • Results : The study was withdrawn due to difficulty in patient recruitment . Therefore, the results of this study are not available.
  • Pulmonary Arterial Hypertension

    • Application Summary : Lodenafil Carbonate has been used in the treatment of Pulmonary Arterial Hypertension (PAH) . PAH is characterized by the remodeling of pulmonary arteries, with an increased pulmonary arterial pressure and right ventricle (RV) overload .
    • Methods of Application : In a study, male Wistar rats were exposed to hypoxia (10% O2) for three weeks plus a weekly i.p. injection of a vascular endothelial growth factor receptor inhibitor (SU5416, 20 mg/kg, SuHx). After confirmation of PAH, animals received intravenous injection of human umbilical cord mesenchymal stem cells (hMSCs) or vehicle, followed by oral treatment with lodenafil carbonate (10 mg/kg/day) for 14 days .
    • Results : Treatment with hMSCs + lodenafil reversed RV hypertrophy, fibrosis and interstitial cell infiltration in the SuHx group. Combined therapy of lodenafil and hMSCs may be a strategy for PAH treatment .
  • Benign Prostatic Hyperplasia

    • Application Summary : While there are no specific studies available on the use of Lodenafil Carbonate for the treatment of Benign Prostatic Hyperplasia (BPH), it’s worth noting that Phosphodiesterase type 5 (PDE5) inhibitors have been studied for this application . As Lodenafil Carbonate is a PDE5 inhibitor, it could potentially be used in this context, but more research would be needed to confirm its efficacy and safety.

特性

IUPAC Name

bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H62N12O11S2/c1-7-11-35-39-41(54(5)52-35)45(60)50-43(48-39)33-29-31(13-15-37(33)67-9-3)71(63,64)58-21-17-56(18-22-58)25-27-69-47(62)70-28-26-57-19-23-59(24-20-57)72(65,66)32-14-16-38(68-10-4)34(30-32)44-49-40-36(12-8-2)53-55(6)42(40)46(61)51-44/h13-16,29-30H,7-12,17-28H2,1-6H3,(H,48,50,60)(H,49,51,61)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYUCRDXZXLFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCOC(=O)OCCN5CCN(CC5)S(=O)(=O)C6=CC(=C(C=C6)OCC)C7=NC8=C(C(=O)N7)N(N=C8CCC)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H62N12O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192906
Record name Lodenafil carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1035.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lodenafil carbonate

CAS RN

398507-55-6
Record name Lodenafil carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398507-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lodenafil carbonate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398507556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lodenafil carbonate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11927
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lodenafil carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LODENAFIL CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29X84F932D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lodenafil carbonate
Reactant of Route 2
Reactant of Route 2
Lodenafil carbonate
Reactant of Route 3
Lodenafil carbonate
Reactant of Route 4
Reactant of Route 4
Lodenafil carbonate
Reactant of Route 5
Reactant of Route 5
Lodenafil carbonate
Reactant of Route 6
Reactant of Route 6
Lodenafil carbonate

Citations

For This Compound
205
Citations
S Glina, I Toscano, C Gomatzky… - The journal of sexual …, 2009 - academic.oup.com
… This study provided preliminary information on lodenafil carbonate efficacy and tolerability profile in ED patients and showed that the dosage of 80 mg was significantly more efficacious …
Number of citations: 70 academic.oup.com
S Glina, GN Fonseca, EB Bertero… - The journal of sexual …, 2010 - academic.oup.com
Introduction This is a phase III, prospective, randomized, double-blind, placebo-controlled clinical trial on lodenafil carbonate (LC), a novel phosphodiesterase 5 inhibitor developed in …
Number of citations: 61 academic.oup.com
HA Toque, CE Teixeira, R Lorenzetti… - European journal of …, 2008 - Elsevier
… new PDE5 inhibitor, namely lodenafil carbonate, which is a dimer … The chemical structure of lodenafil carbonate, Bis-(2-{4-[4-… investigated the effects of lodenafil carbonate on rabbit and …
Number of citations: 62 www.sciencedirect.com
CF Codevilla, TS Castilhos, CA Cirne… - Drug Development …, 2014 - Taylor & Francis
… Introduction: Lodenafil carbonate is a phosphodiesterase … dissolution test reported for lodenafil carbonate and this drug … of a dissolution test for lodenafil carbonate tablets, using a …
Number of citations: 4 www.tandfonline.com
G De Nucci, R Lorenzetti, CE Okuyama, JS Baracat… - BMC …, 2007 - Springer
… We aimed to investigate the effects of the novel PDE5 inhibitor lodenafil carbonate (Fig. 1a) on in vitro cavernosal relaxation, mean arterial pressure, activity of crude PDE extracts from …
Number of citations: 3 link.springer.com
AM Bergold, CF Codevilla, AM Lemos… - Journal of …, 2011 - academic.oup.com
… for the quantitative determination of lodenafil carbonate in tablets. … co-eluting with the lodenafil carbonate peak. The method was … quality control analysis of lodenafil carbonate in tablets. …
Number of citations: 9 academic.oup.com
CF Codevilla, ADC Lange, JM de Mello Andrade… - Analytical …, 2013 - pubs.rsc.org
… The photostability of lodenafil carbonate was studied and … for the determination of lodenafil carbonate was used to determine … The photodegradation of lodenafil carbonate followed first-…
Number of citations: 5 pubs.rsc.org
CF Codevilla, PCL Ferreira, MS Sangoi… - Journal of the Brazilian …, 2012 - SciELO Brasil
… and validated for the analysis of lodenafil carbonate in tablets. Response surface methodology was … applied for the quantitative analysis of lodenafil carbonate in tablets and the results …
Number of citations: 2 www.scielo.br
CF Codevilla, TS Castilhos, PE Fröehlich… - J. Pharm …, 2011 - researchgate.net
… assay lodenafil carbonate in pharmaceutical formulations. Lodenafil carbonate concentration … The proposed method is appropriate for the determination of lodenafil carbonate in tablets …
Number of citations: 5 www.researchgate.net
MC Vieira, FBM Monte, B Eduardo Dematte… - Journal of pain …, 2021 - Taylor & Francis
… PDE5 inhibitor, lodenafil carbonate, in inflammatory … lodenafil carbonate in a neuropathic pain model, Wistar rats subjected to SNL were treated with either vehicle or lodenafil carbonate …
Number of citations: 4 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。